molecular formula C26H24O2SSi B11947832 Triphenyl(tosylmethyl)silane

Triphenyl(tosylmethyl)silane

Cat. No.: B11947832
M. Wt: 428.6 g/mol
InChI Key: KPKZSMQKZGIBGG-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. These compounds are significant as synthetic intermediates and are integral to various materials. tandfonline.comtandfonline.com Organosilanes, a sub-class of these compounds, are widely used as protecting groups, reducing agents, and precursors for generating carbanions. acs.orgorganic-chemistry.org

The silicon atom in organosilanes exhibits unique properties compared to carbon. The Si-C bond is longer and more polarized than a C-C bond, and silicon can stabilize a negative charge on an adjacent carbon (α-carbanion). wikipedia.org Furthermore, silicon's ability to form hypervalent species and the high strength of Si-O and Si-F bonds are exploited in many synthetic transformations. wikipedia.org

Triphenyl(tosylmethyl)silane is situated within a specific niche of organosilicon chemistry focused on functionalized silanes. The triphenylsilyl group (Ph₃Si) is known for its considerable steric hindrance and the stability it confers upon adjacent functional groups. msu.edu For instance, triphenylsilyl ethers are noted for being significantly more stable toward acidic hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts. msu.edu In this compound, the Ph₃Si group modulates the reactivity of the tosylmethyl anion precursor.

Historical Trajectory of Sulfone-Stabilized Organosilanes

The development of sulfone-stabilized organosilanes, often referred to as α-silyl sulfones, is an extension of the rich chemistry of sulfone-stabilized carbanions. Sulfones are relatively inert functional groups, but the sulfonyl moiety (R-SO₂-R') effectively stabilizes an adjacent carbanion through inductive effects and d-orbital participation. researchgate.net This property has made α-sulfonyl carbanions workhorses in organic synthesis for decades.

The concept of using α-silyl sulfones as "latent" α-sulfonyl anions emerged as a strategy to control the generation and reaction of these powerful nucleophiles. tandfonline.comtandfonline.comacs.org Seminal work in this area demonstrated that α-silyl sulfones could be prepared and would remain stable until activated to release the carbanion. tandfonline.comtandfonline.com This activation is typically achieved using a fluoride (B91410) source, such as cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the Si-C bond due to the high strength of the resulting Si-F bond. tandfonline.comacs.orgacs.org

This methodology provided a significant advantage over direct deprotonation of a sulfone with a strong base, as it allowed for the slow, controlled generation of the α-sulfonyl anion in the presence of an electrophile, often minimizing side reactions like enolization. tandfonline.comresearchgate.net Research has explored the scope and limitations of these reagents, investigating different silyl (B83357) groups, sulfone structures, and activation methods, including transmetalation of related α-stannyl sulfones. tandfonline.comtandfonline.com These studies established α-silyl sulfones as versatile intermediates for forming C-C bonds, particularly in addition reactions to aldehydes and in annulation strategies. acs.orgacs.org

Significance of the Tosylmethyl Moiety in Modern Synthetic Methodologies

The tosylmethyl group (p-toluenesulfonylmethyl) is a cornerstone of modern synthetic chemistry, primarily due to the dual functionality of the tosyl (p-toluenesulfonyl) group. chemicalbook.com The tosyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent methylene (B1212753) carbon. This makes deprotonation to form a stabilized carbanion readily achievable under basic conditions. chemicalbook.com

The most prominent reagent showcasing this principle is p-Toluenesulfonylmethyl isocyanide (TosMIC). chemicalbook.comresearchgate.netorganic-chemistry.org In TosMIC, the tosyl group facilitates the formation of a nucleophilic center that can be used to construct a vast array of heterocycles, such as pyrroles, oxazoles, and imidazoles, through reactions with various electrophiles. researchgate.netorganic-chemistry.org

Beyond its activating role, the tosyl group is also an excellent leaving group. This property is exploited in reactions like the Julia and Ramberg-Bäcklund olefinations, where the sulfone moiety is ultimately eliminated to form a carbon-carbon double bond. researchgate.net In the context of this compound, the tosyl group serves both of these critical functions: it enables the formation of the key α-silyl-α-sulfonyl carbanion and can act as a leaving group in subsequent transformations, analogous to its role in related synthetic methods.

Interactive Data Tables

Table 1: Properties of Related Chemical Compounds

This table provides physical properties for compounds structurally related to this compound, offering a basis for estimating its characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Triphenylsilane (B1312308)789-25-3C₁₈H₁₆Si260.4143-45152 (2 mmHg)
N-(p-Tolylsulfonylmethyl)formamide36635-56-0C₉H₁₁NO₃S213.25109-111486.1
p-Tolylsulfonylmethyl isocyanide (TosMIC)36635-61-7C₉H₉NO₂S195.24111-114 (dec.)N/A

Data sourced from references chemsrc.comchemicalbook.comalfa-chemistry.comchemicalbook.com.

Table 2: General Reactions of α-Silyl Sulfones

This table summarizes the primary synthetic transformations expected for this compound, based on the known reactivity of the α-silyl sulfone functional group.

Reaction TypeDescriptionActivating ReagentKey IntermediateProduct Type
Desilylation-Alkylation The Si-C bond is cleaved to generate an α-sulfonyl carbanion, which is then trapped by an electrophile (e.g., alkyl halide, epoxide).Fluoride ion (F⁻)α-Sulfonyl carbanionSubstituted sulfone
Peterson-type Olefination The generated α-sulfonyl carbanion adds to a ketone or aldehyde, forming a β-hydroxysilane which then eliminates to form an alkene. organic-chemistry.orgFluoride ion (F⁻) or Baseβ-HydroxysilaneVinyl sulfone
Ortho-lithiation/Rearrangement With aryl sulfones, n-BuLi can cause ortho-lithiation followed by warming-induced migration of the silyl group to the ortho position, generating the α-sulfonyl anion. tandfonline.comtandfonline.comn-Butyllithium (n-BuLi)α-Sulfonyl carbanionSubstituted sulfone
Ramberg-Bäcklund Type Reaction Intramolecular reaction involving the α-sulfonyl carbanion and an adjacent leaving group to form an alkene via an episulfone intermediate. acs.orgBase or Fluoride ion (F⁻)EpisulfoneAlkene

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24O2SSi

Molecular Weight

428.6 g/mol

IUPAC Name

(4-methylphenyl)sulfonylmethyl-triphenylsilane

InChI

InChI=1S/C26H24O2SSi/c1-22-17-19-23(20-18-22)29(27,28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3

InChI Key

KPKZSMQKZGIBGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for Triphenyl Tosylmethyl Silane

Established Synthetic Routes to Triphenyl(tosylmethyl)silane

While specific literature detailing the synthesis of this compound is not abundant, established methods for the preparation of analogous α-silyl sulfones provide a strong foundation for its synthesis. These routes typically involve the formation of a carbon-silicon bond and a carbon-sulfur bond, which can be achieved through various multi-step sequences.

Multi-Step Preparations

A plausible and established route for the synthesis of α-silyl sulfones involves the nucleophilic substitution of a halide by a sulfinate salt. This approach can be adapted for the synthesis of this compound. A key precursor, (chloromethyl)triphenylsilane or (bromomethyl)triphenylsilane, can be reacted with sodium p-toluenesulfinate. The synthesis of a similar compound, o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, proceeds via the displacement of a benzyl (B1604629) bromide with sodium p-toluenesulfinate, lending strong support to this proposed pathway. acs.org

Preparation of Triphenylsilanecarbinol: Reaction of triphenylsilyl lithium with formaldehyde.

Conversion to a Halide: Chlorination or bromination of the resulting alcohol to yield (chloromethyl)triphenylsilane or (bromomethyl)triphenylsilane.

Nucleophilic Substitution: Reaction of the triphenylsilylmethyl halide with sodium p-toluenesulfinate to afford the final product, this compound.

An alternative multi-step approach involves the alkylation of a p-tolylsulfonylmethyl anion with a triphenylsilyl halide. The acidic nature of the protons in methyl p-tolyl sulfone allows for the generation of a nucleophilic carbanion, which can then attack an electrophilic silicon center. orgsyn.org

This sequence would consist of:

Preparation of Methyl p-Tolyl Sulfone: This can be achieved through the oxidation of methyl p-tolyl sulfide (B99878) or the alkylation of sodium p-toluenesulfinate with a methylating agent. orgsyn.org

Deprotonation: Treatment of methyl p-tolyl sulfone with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the tosylmethyl anion.

Silylation: Reaction of the generated anion with triphenylchlorosilane to form the desired C-Si bond and yield this compound.

Optimization of Reaction Conditions and Yields

The optimization of these multi-step syntheses is crucial for achieving high yields and purity. Key parameters for optimization in the nucleophilic substitution route include the choice of solvent, reaction temperature, and the nature of the leaving group on the silylmethyl component. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to facilitate SN2 reactions.

For the alkylation of the tosylmethyl anion, precise control of stoichiometry and temperature is critical to prevent side reactions. The choice of base and the reaction temperature can influence the stability of the anion and the selectivity of the reaction. The table below outlines some potential reaction parameters and their expected impact on the synthesis.

ParameterNucleophilic Substitution RouteAlkylation of Tosylmethyl Anion Route
Solvent Aprotic polar solvents (DMF, DMSO) generally favor the reaction.Ethereal solvents (THF, diethyl ether) are common for organolithium reactions.
Temperature Elevated temperatures may be required, but can lead to side reactions.Low temperatures (-78 °C) are often necessary to maintain the stability of the anion.
Base Not directly applicable, as it's a salt displacement.Strong, non-nucleophilic bases like n-butyllithium or lithium diisopropylamide (LDA) are preferred.
Leaving Group Iodide > Bromide > Chloride for reactivity in SN2 reactions.The reactivity of the triphenylsilyl halide is a key factor.

Development of Novel Preparative Techniques

To overcome the limitations of multi-step syntheses, the development of more efficient and streamlined preparative techniques is a significant area of research. One-pot protocols and scalable implementations are particularly desirable for practical applications.

One-Pot Synthesis Protocols

A one-pot synthesis for α-tertiary α-silylamines has been reported involving the sequential addition of phenyldimethylsilyllithium and a Grignard reagent to sulfonylimidates. nih.gov A similar strategy could potentially be adapted for this compound. This would involve the in-situ generation of a triphenylsilyl nucleophile followed by its reaction with a suitable tosylmethyl electrophile in the same reaction vessel.

For instance, a one-pot procedure could be envisioned where triphenylchlorosilane is first converted to triphenylsilyl lithium, which then reacts with a tosylmethyl halide. However, the reactivity of these species would need to be carefully managed to ensure the desired outcome.

Scalable Synthesis Implementations

The scalability of any synthetic route is a critical consideration for its practical utility. For the multi-step routes described, the purification of intermediates can be a bottleneck in large-scale production. The development of a scalable, one-pot procedure would be highly advantageous.

The synthesis of related compounds, such as triphenylsilanol, has been scaled up using Grignard reagents, indicating that organometallic routes can be amenable to larger-scale production with appropriate engineering controls. acs.orgresearchgate.net The challenges in scaling up often relate to heat management during exothermic steps, safe handling of pyrophoric reagents like organolithiums, and efficient product isolation and purification.

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product.

A hypothetical one-pot synthesis could potentially offer a higher atom economy by minimizing the number of separate reaction and purification steps, thereby reducing waste generation. The ideal synthetic route from an atom economy perspective would be an addition reaction where all the atoms of the reactants are incorporated into the final product, though such a route for this compound is not immediately apparent from existing literature.

The following table provides a conceptual comparison of the atom economy for the two proposed multi-step routes.

Synthetic RouteKey ReactantsKey ByproductsConceptual Atom Economy
Nucleophilic Substitution (Bromomethyl)triphenylsilane, Sodium p-toluenesulfinateSodium bromideModerate
Alkylation of Tosylmethyl Anion Methyl p-tolyl sulfone, n-Butyllithium, TriphenylchlorosilaneButane, Lithium chlorideModerate to Low

Reactivity and Mechanistic Investigations of Triphenyl Tosylmethyl Silane

Fundamental Reaction Pathways

The reactivity of Triphenyl(tosylmethyl)silane is predicted to be dominated by the interplay between the bulky triphenylsilyl group and the electron-withdrawing p-toluenesulfonyl (tosyl) group, both attached to the same methylene (B1212753) carbon.

Nucleophilic Activation Mechanisms

The primary mode of nucleophilic activation for α-silyl sulfones involves the deprotonation of the α-carbon, which is rendered acidic by the adjacent sulfonyl and silyl (B83357) groups. This generates a stabilized α-sulfonyl carbanion that can act as a nucleophile. For compounds in this class, two main methods have been explored for generating this nucleophile. Current time information in Bangalore, IN.nih.gov

Fluoride-Induced Activation : A common method for generating carbanions from organosilanes is through the use of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The high affinity of fluoride for silicon facilitates the cleavage of the C-Si bond to form a transient α-sulfonyl anion, which can then react with electrophiles like aldehydes. However, this method can be limited by the difficulty of maintaining strictly anhydrous conditions, as trace water can protonate the generated anion. nih.gov

Base-Mediated Deprotonation : Direct deprotonation of the α-proton using a strong base is the most straightforward approach. The resulting α-silyl-α-sulfonyl carbanion can then participate in various nucleophilic additions. A key reaction for such species is the Peterson olefination, where the carbanion adds to a ketone or aldehyde. ereztech.comnih.gov The intermediate β-hydroxysilane then eliminates to form an alkene. The strong electron-withdrawing nature of the tosyl group is expected to make this elimination particularly facile. ereztech.com

A generalized scheme for the nucleophilic addition to an aldehyde is shown below:

Reactant 1Reactant 2BaseIntermediateProduct
This compoundAldehyde (R-CHO)Strong Base (e.g., n-BuLi)β-hydroxysilaneVinyl Sulfone

Electrophilic Activation Mechanisms

Information regarding the electrophilic activation of this compound is not available in the reviewed literature. In theory, electrophilic attack could occur at the oxygen atoms of the sulfone group or at the phenyl rings, but specific studies on these pathways for this molecule have not been found.

Radical Reaction Processes

No dedicated studies on the radical reaction processes of this compound were identified. While related compounds like triphenylsilane (B1312308) (Ph₃SiH) are well-known radical-based reducing agents, the target compound lacks the Si-H bond necessary for similar reactivity. sigmaaldrich.comchemrxiv.org Homolytic cleavage of the C-S or C-Si bonds to generate a triphenyl(tosylmethyl) radical is a theoretical possibility but remains unexplored in the available literature.

Stereochemical Aspects of Transformations Mediated by this compound

The stereochemistry of reactions involving this compound would be most relevant in the context of the Peterson olefination. The stereochemical outcome of the Peterson olefination is famously dependent on the conditions used for the elimination of the intermediate β-hydroxysilane. ereztech.comnih.gov

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

Base-catalyzed elimination proceeds via a syn-elimination pathway.

This dual reactivity allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate, provided the diastereomers can be separated. nih.gov

Furthermore, the initial nucleophilic addition of the α-silyl carbanion to the carbonyl compound can exhibit diastereoselectivity. The presence of the very bulky triphenylsilyl group is known to influence this step, potentially favoring the formation of one diastereomer over the other due to steric hindrance in the transition state. nih.govuni-wuppertal.de

Catalytic Roles in Reaction Initiation and Acceleration

Transition Metal-Catalyzed Transformations

Organocatalytic Applications

Following a comprehensive review of scientific literature, there is currently no available research detailing the use of this compound in organocatalytic applications. Searches for its involvement as an organocatalyst, a precursor to an organocatalyst, or as a substrate in organocatalyzed reactions have not yielded any specific findings. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a broad and active area of research. nih.govbeilstein-journals.orgscienceopen.comsigmaaldrich.com However, the role of this compound within this sub-discipline of chemistry has not been documented in the accessible scientific literature. Further research would be necessary to explore any potential activity or utility of this compound in organocatalytic transformations.

Strategic Applications of Triphenyl Tosylmethyl Silane in Organic Synthesis

Role as a Versatile Synthetic Reagent and Building Block

As a synthetic reagent, Triphenyl(tosylmethyl)silane primarily serves as a C1 building block, acting as a synthetic equivalent of a formaldehyhde anion or a vinyl anion precursor. Its application extends from simple olefination reactions to the strategic assembly of intricate molecular frameworks.

The principal application of this compound in carbon-carbon bond formation is through the Peterson olefination reaction. organic-chemistry.orgchemistnotes.com This powerful method provides a reliable alternative to other olefination protocols like the Wittig reaction for the synthesis of alkenes from carbonyl compounds. unigoa.ac.inlibretexts.org

The process begins with the deprotonation of the acidic methylene (B1212753) proton of this compound using a strong base, such as an organolithium reagent, to generate the nucleophilic α-tosyl-α-(triphenylsilyl)methyl carbanion. This anion then readily attacks an aldehyde or ketone, leading to the formation of a β-hydroxysilane intermediate after aqueous workup. organic-chemistry.org This intermediate can often be isolated, which is a key feature of the Peterson olefination. The subsequent elimination of a silyl (B83357) group and a hydroxyl group yields the final alkene product. chemistnotes.com

Table 1: The Peterson Olefination using this compound

Reactant 1Reactant 2IntermediateProductBy-product
Aldehyde or KetoneThis compound + Baseβ-hydroxysilaneAlkeneTriphenylsilanol

Molecular scaffolds are the core structures of molecules upon which functional groups are built, a concept central to drug discovery and materials science. croucher.org.hknih.gov The construction of these often cyclic or polycyclic frameworks relies on robust C-C bond-forming reactions.

This compound serves as a valuable tool in this context. Its ability to form new carbon-carbon double bonds can be harnessed in intramolecular cyclization reactions. By designing a substrate that contains both a carbonyl group and the this compound moiety, an intramolecular Peterson olefination can be triggered. This ring-closing reaction is an efficient strategy for constructing carbocyclic and heterocyclic scaffolds, which are prevalent in biologically active molecules. The inherent ring strain in smaller cyclic structures can also render them versatile building blocks for further transformations. croucher.org.hk

While this compound is an achiral molecule, its application in the Peterson olefination offers a significant degree of stereochemical control, making it relevant to the broader field of stereoselective synthesis. nih.govrsc.org The key advantage lies in the ability to direct the reaction toward either the E or Z alkene isomer by choosing the conditions for the elimination step of the β-hydroxysilane intermediate. organic-chemistry.org

Base-induced elimination proceeds through a syn-elimination pathway, typically yielding the Z-alkene.

Acid-induced elimination follows an anti-elimination pathway, resulting in the formation of the E-alkene.

This diastereoselectivity allows chemists to synthesize a specific geometric isomer of a target alkene, which is crucial in fields like pharmaceutical synthesis where stereochemistry dictates biological activity. organic-chemistry.orgchemistnotes.com Although direct enantioselective applications using a chiral variant of this compound are not widely documented, the reagent can be used in reactions with chiral substrates or in the presence of chiral catalysts to potentially induce enantioselectivity. dicp.ac.cn

Table 2: Stereochemical Control in the Peterson Olefination

IntermediateConditionElimination PathwayPredominant Product
β-hydroxysilaneBasic (e.g., KH)syn-eliminationZ-alkene
β-hydroxysilaneAcidic (e.g., H₂SO₄)anti-eliminationE-alkene

Utility in Complex Molecule Total Synthesis

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.gov The reliability and predictability of the reactions involving this compound make it a valuable asset in multi-step synthetic campaigns.

Many natural products feature alkene functional groups as key structural elements. unigoa.ac.in The Peterson olefination, facilitated by this compound, provides a strategic method for installing these double bonds with high fidelity and stereochemical control. This is particularly important in the late stages of a synthesis where a mild and reliable reaction is needed to avoid the decomposition of a complex, highly functionalized molecule. The reagent can be employed to introduce exocyclic methylene groups or to form specific internal E/Z-alkenes that are critical for the target molecule's structure and function. For instance, related reagents like tosylmethyl isocyanide (TosMIC) have been used in convergent approaches to complex building blocks. core.ac.uk

This compound is exceptionally well-suited for fragment coupling in convergent syntheses. In a typical scenario, two major fragments of a target molecule are synthesized separately. One fragment is designed to terminate in a ketone or aldehyde group (an electrophile), while the other fragment can be coupled using the nucleophilic anion derived from this compound. This strategy allows two large, complex pieces to be joined together in a single, reliable step, rapidly assembling the carbon skeleton of the final target. This method is a cornerstone of modern synthetic planning, enabling the efficient construction of complex molecules that would be otherwise difficult to access. scholarsresearchlibrary.comnih.gov

Development of Functionalized Materials Precursors

The synthesis of advanced materials with tailored properties often relies on the design of specific molecular precursors. This compound, by combining the distinct chemical functionalities of a triphenylsilyl group and a reactive tosylmethyl moiety, represents a precursor with significant potential for creating functionalized materials. The triphenylsilyl group offers steric bulk and can enhance thermal stability, while the tosylmethyl group provides a reactive site for a variety of chemical transformations. This dual-functionality allows for its theoretical application in both the bulk modification of polymers and the engineering of complex surfaces.

Polymeric Systems Integration through Chemical Transformations

The incorporation of silicon-containing moieties into polymer backbones or as pendant groups can significantly alter the properties of the original polymer, enhancing thermal stability, flame retardancy, and modifying surface characteristics. This compound serves as a conceptual precursor for such integrations, primarily through reactions involving the highly reactive tosylmethyl group.

The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions. This reactivity can be harnessed to graft the triphenylsilylmethyl group onto a polymer chain. For instance, a polymer containing nucleophilic sites could displace the tosylate, forming a stable covalent bond and incorporating the bulky triphenylsilyl moiety as a pendant group.

Alternatively, the protons on the methylene carbon, positioned between the silicon and the electron-withdrawing sulfonyl group, are acidic. Treatment with a suitable base can generate a stabilized carbanion. This carbanion can act as a nucleophile, reacting with electrophilic sites on a polymer backbone or even initiating the anionic polymerization of certain monomers. This would result in a polymer featuring the triphenylsilyl group at a specific, controlled position. While direct literature on this compound is scarce, the reactivity of related compounds supports these potential applications. For example, tosylmethyl isocyanide (TosMIC) is a well-known reagent where the tosyl group facilitates carbanion formation for use in various coupling and cycloaddition reactions. organic-chemistry.orgnih.govscimplify.com

Table 1: Potential Polymer Integration Strategies Using a Tosylmethylsilane Precursor

Integration Strategy Reactive Site on Silane (B1218182) Required Polymer Functionality Resulting Structure Potential Effect on Polymer
Grafting-to Tosyl leaving group Nucleophilic sites (e.g., -OH, -NH2, -SH) Polymer with pendant triphenylsilylmethyl groups Increased steric bulk, enhanced thermal stability, modified solubility
Grafting-from Acidic methylene (via carbanion) Monomers for anionic polymerization (e.g., styrenes, acrylates) Block copolymer with a triphenylsilylmethyl initiator fragment Controlled molecular weight and architecture

| Polymer Modification | Acidic methylene (via carbanion) | Electrophilic sites on polymer backbone (e.g., halides, epoxides) | Polymer with pendant triphenylsilylmethyl groups | Introduction of bulky, hydrophobic moieties |

These strategies illustrate the versatility of a precursor like this compound in creating advanced polymeric materials. The choice of synthetic route would depend on the desired final polymer architecture and properties. The integration of bulky triphenylsilyl groups can disrupt polymer chain packing, potentially increasing free volume and altering mechanical and thermal properties.

Surface Modification Chemistry via Organosilane Reactions

Organosilanes are fundamental to the field of surface science, where they are used to form self-assembled monolayers (SAMs) that precisely control the interfacial properties of materials. sigmaaldrich.comrsc.orggelest.com They act as a crucial link between inorganic substrates (e.g., silica, metal oxides, glass) and organic or biological materials. researchgate.netmdpi.com A functional organosilane, such as a conceptual variant like (tosylmethyl)triethoxysilane, could be used to impart new reactivity to a surface.

The process begins with the covalent attachment of the silane to the substrate. For alkoxysilanes, this occurs via hydrolysis of the alkoxy groups (e.g., -OCH2CH3) to form reactive silanols (Si-OH), which then condense with hydroxyl groups on the substrate surface to form stable, covalent siloxane (Si-O-Substrate) bonds. researchgate.net Once the silane is anchored, its other functional group—in this case, the tosylmethyl group—is exposed, creating a newly functionalized surface.

This surface, now decorated with tosyl groups, becomes a versatile platform for further chemical modification. The tosylate can be readily displaced by a wide array of nucleophiles, allowing for the covalent immobilization of various molecules and macromolecules. This two-step approach—surface silanization followed by nucleophilic substitution—is a powerful strategy for engineering surfaces with specific chemical and physical properties. rsc.org

Table 2: Research Findings on Surface Functionalization via Organosilane Reactions

Organosilane Precursor Type Substrate Subsequent Reaction Application Research Finding
Amino-functionalized silanes (e.g., APTES) Silica, Alumina Amide coupling, Schiff base formation Biosensors, Catalyst immobilization Forms thermally stable films and serves as a key agent for chemical modification of nanomaterial surfaces. sigmaaldrich.com
Epoxy-functionalized silanes Glass, Silicon Ring-opening with amines, thiols Biomolecule immobilization, Adhesion promotion Creates a reactive surface for covalent attachment of proteins and other biomolecules.
Halide-functionalized silanes Silicon wafers Nucleophilic substitution (e.g., with azides for "click" chemistry) Patterned surfaces, Sensor arrays Enables a wide variety of subsequent surface reactions for creating complex functional interfaces. rsc.org

The application of a tosylmethyl-bearing silane would offer a distinct advantage due to the high efficiency and broad scope of tosylate displacement reactions. This would allow for the robust anchoring of polymers to a surface to improve the performance of composites researchgate.netutwente.nl, the attachment of specific biomolecules for diagnostic arrays, or the creation of tailored chromatographic supports. The triphenylsilyl variant, specifically, would introduce significant steric bulk, potentially influencing the spacing and orientation of subsequently attached molecules on the surface.

Computational and Theoretical Studies on Triphenyl Tosylmethyl Silane

Molecular Design Principles for Related Organosilane Systems:By understanding the structure-property relationships of Triphenyl(tosylmethyl)silane through computational analysis, principles for the design of new organosilane compounds with tailored properties could be established. This would involve systematically modifying the molecular structure and calculating the resulting changes in electronic and reactive properties.

Unfortunately, without dedicated research on this compound, the specific data required to populate these sections, including detailed research findings and data tables, is absent from the current body of scientific literature. Further research in the field of computational chemistry is needed to shed light on the theoretical underpinnings of this particular compound's chemical behavior.

Design and Synthesis of Analogues and Derivatives of Triphenyl Tosylmethyl Silane

Structural Modification Strategies on the Silicon Moiety

Modifications centered on the silicon atom primarily involve altering the three phenyl groups. These changes can influence the reagent's stability, solubility, and reactivity by modulating the electronic environment of the silicon atom and the steric hindrance around it.

Replacing the phenyl groups on the silicon atom with other substituted aryl groups is a key strategy to modulate the electronic properties of the silane (B1218182). The introduction of electron-donating or electron-withdrawing substituents on the aromatic rings can influence the stability of key intermediates in reactions involving the silane.

The synthesis of such analogues typically involves the reaction of a substituted aryl metallic reagent with a suitable chlorosilane. Common methods include using Grignard reagents or organolithium compounds. scholaris.ca For instance, an aryl bromide can be converted into the corresponding Grignard reagent using magnesium, which is then reacted with a chlorosilane to form the desired arylsilane. scholaris.ca Alternatively, halogen-lithium exchange with alkyllithium reagents provides another route to the necessary aryl-substituted metal. scholaris.ca Transition-metal-catalyzed reactions, particularly using palladium, have also been employed to form arylsilanes from aryl halides. scholaris.ca A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents also provides a route to a wide range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org

Table 1: Synthetic Methods for Aryl-Substituted Silanes

Method Starting Materials Reagents Key Features
Grignard Reaction scholaris.ca Aryl halide, Chlorosilane Magnesium Stepwise preparation; versatile for various aryl groups.
Halogen-Lithium Exchange scholaris.ca Aryl halide, Chlorosilane Alkyllithium (e.g., t-BuLi) Useful for generating aryl anions from aryl halides.
Wurtz-Fittig Type Coupling scholaris.ca Aryl halide, Chlorosilane Metal (e.g., Na) In-situ reaction of all components.
Zinc-Catalyzed Coupling organic-chemistry.org Chlorosilane, Organomagnesium reagent Zinc salt (e.g., ZnCl₂) Mild conditions; broad scope for functionalized silanes.

These methods allow for the systematic variation of substituents on the aryl rings, enabling studies on how these changes affect the reactivity of the (tosylmethyl)silane framework. For example, electron-donating groups might enhance the nucleophilicity of the silicon center, while electron-withdrawing groups could increase the acidity of the methylene (B1212753) protons on the tosylmethyl group.

Replacing one or more of the phenyl groups with alkyl or heteroaryl moieties offers another avenue for modifying the properties of the parent compound. Alkyl groups can increase the electron density on the silicon atom through inductive effects and alter the steric environment, while heteroaryl groups can introduce new reactive sites or coordination points.

The synthesis of alkylsilanes can be achieved through several methods. chemistryviews.org A transition-metal-free approach involves the reaction of silyl (B83357) lithium reagents with unactivated primary or secondary alkyl chlorides or triflates. chemistryviews.org This reaction proceeds via an SN2-type mechanism, allowing for the synthesis of enantioenriched chiral alkylsilanes. chemistryviews.org Hydrosilylation of alkenes, catalyzed by various transition metals or initiated by radicals, is another powerful method for forming C-Si bonds. organic-chemistry.orgmsu.edu Additionally, the reaction of alkali metal aluminum tetraalkyls with alkyl halosilanes is used for preparing tetraalkylsilanes. google.com

The incorporation of heteroaryl groups can be accomplished through methods analogous to those used for arylsilanes, such as the use of heteroaryl-lithium or Grignard reagents. scholaris.ca The synthesis of polysubstituted 3-(isoxazol-5-yl)pyrroles, for example, has been reported via a four-component coupling reaction involving a functionalized silane. mdpi.com

Modification of the Tosylmethyl Moiety

The tosylmethyl group is central to the reactivity of the molecule, acting as a masked carbanion equivalent. Modifications to this part of the structure can directly impact the stability of the carbanion and introduce new functionalities.

The tosyl (p-toluenesulfonyl) group is a potent electron-withdrawing group that stabilizes an adjacent carbanion. Its effectiveness can be tuned by replacing it with other sulfone groups bearing different substituents on the aryl ring. For example, installing a p-nitrophenylsulfonyl group would increase the acidity of the methylene protons compared to the parent tosyl group, while a p-methoxyphenylsulfonyl group would decrease it.

Beyond sulfones, other electron-withdrawing or "activating" groups can be used to stabilize the α-silyl carbanion. numberanalytics.comscribd.com Activating groups are functional groups that increase the reactivity of a system, often by stabilizing a reactive intermediate. numberanalytics.commasterorganicchemistry.com In this context, groups that can stabilize a negative charge through resonance or induction could replace the tosyl group. Examples of strongly deactivating groups (in the context of electrophilic aromatic substitution, which reflects their electron-withdrawing power) include nitro (NO₂), cyano (CN), and various carbonyl groups (CHO, COR, COOH). scribd.commasterorganicchemistry.com The synthesis of analogues with these alternative activating groups would likely require the development of new synthetic routes, starting from the corresponding activated methyl compounds.

The sulfone group itself is recognized as a versatile functional group that can direct reactions and is also readily removable, which adds to its utility. d-nb.info

Introducing additional functional groups onto the tosylmethyl moiety can create more complex and synthetically useful building blocks. This can be achieved by modifying the methylene bridge or the tosyl group itself. For instance, α-substituted tosylmethyl isocyanide (TosMIC) reagents are valuable precursors for constructing heterocyclic molecules, and methods for their synthesis from corresponding formamides have been developed. orgsyn.org This suggests that the methylene carbon of the (tosylmethyl)silane could potentially be further substituted.

The [3+2] cycloaddition reactions of TosMIC with various electron-deficient compounds to form multi-substituted pyrroles demonstrate the versatility of the tosylmethyl scaffold for building complex molecular architectures. mdpi.comnih.gov These reactions highlight the potential for the tosylmethylsilane core to be incorporated into more elaborate structures, where the silyl group could later be used for further transformations.

Comparative Reactivity Studies of Analogues

The synthesis of various analogues of triphenyl(tosylmethyl)silane is primarily driven by the desire to understand and control their chemical reactivity. Comparative studies focus on how structural modifications influence the compound's performance in key reactions.

The nature of the substituents on the silicon atom significantly affects the reactivity. For example, in the context of silanes as reducing agents, the character of the Si-H bond is modified by the attached groups. gelest.com While this compound is not a hydride donor in the same way, the electronic nature of the silicon substituents (aryl vs. alkyl) will influence the stability and reactivity of the α-silyl carbanion. The reactivity of silanes and their intermediates can be monitored and quantified using techniques like 29Si NMR spectroscopy. nih.gov

The efficiency of silanes in various chemical transformations is highly dependent on their substitution pattern. For instance, triphenylsilane (B1312308) (Ph₃SiH) and triethylsilane (Et₃SiH) often exhibit different reactivity profiles in metal-catalyzed reactions or reductions. msu.edugelest.com It is expected that similar trends would be observed for their (tosylmethyl) derivatives. An analogue with more electron-donating alkyl groups on the silicon might be more prone to electrophilic attack at silicon, while analogues with electron-withdrawing aryl groups might exhibit enhanced acidity of the methylene protons.

Table 2: Predicted Reactivity Trends of this compound Analogues

Analogue Type Structural Change Predicted Effect on Reactivity
Aryl-substituted silane Electron-withdrawing group on phenyl ring Increased acidity of methylene protons; potential for enhanced carbanion stability.
Aryl-substituted silane Electron-donating group on phenyl ring Decreased acidity of methylene protons; potential for increased nucleophilicity at silicon.
Alkyl-substituted silane Phenyl replaced by alkyl Increased electron density at silicon; potential for altered steric hindrance affecting reaction pathways.
Alternative activating group Tosyl replaced by stronger electron-withdrawing group (e.g., -NO₂) Significantly increased acidity of methylene protons, facilitating easier carbanion formation.

These comparative studies are crucial for the rational design of new reagents based on the (tosylmethyl)silane framework, tailored for specific synthetic applications.

Despite a comprehensive search for scientific literature, there is a notable scarcity of specific information available for the chemical compound “this compound.” Consequently, a detailed article focusing solely on the requested future research directions and emerging trends for this specific compound, as outlined in the user's instructions, cannot be generated at this time.

General information on the broader class of organosilanes is available, covering areas such as synthesis, reaction mechanisms, and applications in sustainable chemistry. utwente.nlthermofisher.comorganic-chemistry.orgnih.govnih.govdakenam.com This body of literature provides a foundation for understanding the potential chemistry of related compounds. However, specific research findings, innovative synthetic methodologies, in-depth mechanistic investigations, and unexplored applications directly pertaining to this compound are not present in the available resources.

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